molecular formula C19H17N3O6S2 B2575774 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate CAS No. 877637-63-3

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate

カタログ番号: B2575774
CAS番号: 877637-63-3
分子量: 447.48
InChIキー: HGELDLDGSSHHEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate is a synthetic small molecule derived from a kojic acid scaffold. Its structure features a pyranone core modified with a pyrimidine-thioether moiety at the 6-position and a 4-(dimethylsulfamoyl)benzoate ester at the 3-position. This compound is part of a broader class of APJ receptor antagonists, which target the apelin/APJ system—a G-protein coupled receptor (GPCR) pathway implicated in cardiovascular homeostasis, metabolic regulation, and disease pathophysiology . While the dimethylsulfamoyl substituent differentiates it from close analogs like ML221 (4-nitrobenzoate derivative), its design aligns with structure-activity relationship (SAR) principles established for APJ antagonists, emphasizing the importance of electron-withdrawing groups on the benzoate ring and sulfur-containing linkers .

特性

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-22(2)30(25,26)15-6-4-13(5-7-15)18(24)28-17-11-27-14(10-16(17)23)12-29-19-20-8-3-9-21-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGELDLDGSSHHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate typically involves multi-step organic synthesisThe final step often involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the pyrimidine ring.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrimidine moiety is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound has shown promise as a functional antagonist of the apelin (APJ) receptor, which is involved in cardiovascular homeostasis. This makes it a potential therapeutic agent for cardiovascular diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .

作用機序

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as an antagonist of the apelin (APJ) receptor, it binds to the receptor and inhibits its activity. This interaction disrupts the signaling pathways involved in cardiovascular homeostasis, leading to potential therapeutic effects .

類似化合物との比較

Key Observations:

  • Optimal Substituents : The 4-nitro group in ML221 maximizes APJ antagonism (IC50 = 0.70 μM), likely due to its strong electron-withdrawing nature, which enhances receptor binding .
  • Suboptimal Substitutions : 4-Bromo and 4-trifluoromethyl analogs exhibit reduced potency (IC50 >2 μM), suggesting steric hindrance or weaker electronic effects impair activity .
  • Ester Linkage Critical : Replacement of the benzoate ester with amides, sulfonates, or heterocycles abolishes activity, emphasizing the necessity of the ester moiety for target engagement .

Pharmacokinetic and Physicochemical Properties

Solubility and Permeability:

  • ML221 exhibits moderate permeability (PAMPA assay) but poor aqueous solubility (14 μM at pH 7.4), limiting its bioavailability . The dimethylsulfamoyl analog is expected to show even lower solubility due to increased hydrophobicity.
  • Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes, a liability shared by most compounds in this series.

Selectivity:

  • ML221 shows >37-fold selectivity over the AT1 receptor and minimal off-target activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . Similar selectivity is anticipated for the dimethylsulfamoyl analog, assuming conserved binding interactions.

生物活性

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate is a complex organic molecule with a diverse range of biological activities. Its unique structure, characterized by a pyran ring fused with a pyrimidine moiety and a dimethylsulfamoyl group, positions it as a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Structural Characteristics

The molecular formula of the compound is C19H17N3O6S2C_{19}H_{17}N_{3}O_{6}S_{2} with a molecular weight of approximately 382.43 g/mol . The structure includes:

  • A pyran ring which may facilitate interactions with biological targets.
  • A pyrimidine moiety , linked through a sulfur atom, which can enhance biological activity.
  • A dimethylsulfamoyl group , known for its pharmacological properties.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundActivityTarget Organisms
4-Oxo-Pyran DerivativeAntimicrobialSalmonella typhi, Bacillus subtilis

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It displays strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections .

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseStrong InhibitionNot specified
UreaseStrong InhibitionNot specified

Anticancer Properties

Research indicates that the compound may possess anticancer properties, potentially acting through multiple pathways. The presence of the sulfamoyl group is associated with various therapeutic effects, including cancer chemotherapy .

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exerts its biological effects involves interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in signaling pathways. This interaction can modulate various biological processes, leading to observed effects such as enzyme inhibition and antimicrobial activity .

Case Studies and Research Findings

  • Antibacterial Screening : A study demonstrated that derivatives of the compound exhibited varying degrees of antibacterial activity against several strains, showing promise for further development as antibacterial agents .
  • Enzyme Binding Studies : Docking studies have elucidated interactions between the compound and bovine serum albumin (BSA), indicating its potential pharmacological effectiveness in vivo .
  • Antioxidant Activity : Related compounds have shown significant anti-lipid peroxidation activity, suggesting that this class of compounds may also provide protective effects against oxidative stress .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。